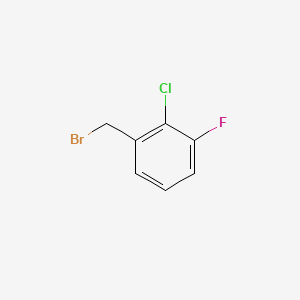

2-Chloro-3-fluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPRCFCKCXWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660660 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-19-5 | |

| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide

CAS Number: 874285-19-5

This technical guide provides a comprehensive overview of 2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical and Physical Data

This compound, with the CAS number 874285-19-5, is a key synthetic intermediate.[1] Its chemical structure and properties are summarized in the table below. While specific experimental data for this compound is limited, properties of structurally similar compounds are provided for estimation.

| Property | Value | Source/Notes |

| CAS Number | 874285-19-5 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Alternate Name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | [1] |

| Boiling Point | Estimated: ~100-110 °C at 10 mmHg | Based on similar compounds like 2-Chlorobenzyl bromide (103-104 °C/10 mmHg)[2] and 2-Fluorobenzyl bromide (84-85 °C/15 mmHg)[3]. |

| Density | Estimated: ~1.5-1.6 g/mL at 25 °C | Based on similar compounds like 2-Chlorobenzyl bromide (1.583 g/mL)[2] and 2-Fluorobenzyl bromide (1.567 g/mL)[3]. |

| Appearance | Likely a liquid | Based on analogous compounds. |

| Solubility | Insoluble in water, soluble in organic solvents like carbon tetrachloride, acetonitrile, and dichloromethane. | General solubility for benzyl bromides. |

Safety Information

This compound is expected to be a corrosive and lachrymatory compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this substance. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification (Estimated based on similar compounds):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |

Precautionary Statements (Recommended):

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P405 | Store locked up.[4][5] |

Experimental Protocols

Synthesis of this compound

Reaction:

2-Chloro-3-fluorotoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Light)--> this compound + Succinimide

Materials:

-

2-Chloro-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Dibenzoyl peroxide - BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Light source (e.g., tungsten lamp)

Procedure (Adapted from the synthesis of 2-chloro-4-fluorobenzyl bromide[6]):

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-fluorotoluene in anhydrous carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux.

-

While refluxing and irradiating with a tungsten lamp, slowly add a solution of N-Bromosuccinimide in anhydrous carbon tetrachloride from the dropping funnel over a period of several hours.

-

Continue heating and irradiating the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended). The disappearance of the starting material and the formation of the product can be tracked.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

Halogenated benzyl bromides are valuable building blocks in medicinal chemistry due to their ability to introduce a substituted benzyl moiety into a target molecule. This can significantly influence the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and bioavailability.

This compound serves as a versatile reagent for the alkylation of various nucleophiles, such as amines, phenols, thiols, and carbanions. This reactivity is exploited in the synthesis of a wide range of pharmaceutical compounds. For instance, the structurally related 3-chloro-2-fluorobenzyl bromide is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[7] The 2-chloro-3-fluorobenzyl group can be introduced into a molecule to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.

The presence of both chlorine and fluorine atoms on the benzene ring offers specific advantages. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding. The chlorine atom can also contribute to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the preparation of a potential drug candidate.

Caption: Synthetic and application workflow of this compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of utilizing this compound as a building block in a typical drug discovery process.

Caption: Role of this compound in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chlorobenzyl bromide 97 611-17-6 [sigmaaldrich.com]

- 3. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Guide to the Molecular Weight of 2-Chloro-3-fluorobenzyl Bromide

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular weight of 2-Chloro-3-fluorobenzyl bromide, a halogenated organic compound.

Molecular Composition

This compound is a substituted toluene derivative with the molecular formula C₇H₅BrClF.[1][2] This formula indicates that each molecule is composed of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and one fluorine atom.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements present in this compound are detailed below.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 223.472 |

Note: Standard atomic weights are sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW) of the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5][6][7][8][9][10]

The calculated molecular weight of this compound is 223.472 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 223.47 g/mol .[1][11]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the straightforward process of calculating the molecular weight from the molecular formula and atomic weights.

Diagram illustrating the calculation of molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. aobchem.com [aobchem.com]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. 2-Chloro-4-fluorobenzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzyl bromide, with the CAS number 874285-19-5, is a halogenated aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring a reactive benzyl bromide moiety along with chloro and fluoro substituents on the phenyl ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated intermediates like this compound highly sought after. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874285-19-5 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [1] |

| Physical Appearance | White to off-white solid / Colorless to light yellow liquid | [3] |

| Purity | >95% | [2] |

| Storage Temperature | 4-8°C | [2] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

A proposed two-step synthesis is outlined below, providing a detailed experimental protocol for each step.

Step 1: Synthesis of 2-Chloro-3-fluorotoluene

The synthesis of 2-chloro-3-fluorotoluene can be achieved from 3-chloro-2-fluoroaniline via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: In a well-ventilated fume hood, dissolve 3-chloro-2-fluoroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a dilute base solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-3-fluorotoluene can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The final step is the benzylic bromination of 2-chloro-3-fluorotoluene using a free-radical initiator.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage incandescent bulb), dissolve 2-chloro-3-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux while irradiating with the light source. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Chemical Behavior

This compound is expected to exhibit reactivity typical of a benzylic halide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions (SN1 and SN2). The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzyl bromide moiety.

Common reactions involving this compound would include:

-

Alkylation of nucleophiles: It can be used to introduce the 2-chloro-3-fluorobenzyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.

-

Grignard reagent formation: Reaction with magnesium would likely form the corresponding Grignard reagent, a potent nucleophile for carbon-carbon bond formation.

-

Wittig reagent preparation: It can be converted into a phosphonium salt, which upon treatment with a base, would yield a Wittig reagent for olefination reactions.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm): Complex multiplet patterns for the three aromatic protons, showing coupling to each other and to the fluorine atom. Benzylic protons (δ ~4.5 ppm): A singlet or a doublet (due to coupling with fluorine) for the -CH₂Br protons. |

| ¹³C NMR | Aromatic carbons (δ 110-140 ppm): Six distinct signals for the aromatic carbons, with characteristic C-F and C-Cl coupling constants. Benzylic carbon (δ ~30-35 ppm): A signal for the -CH₂Br carbon. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 222/224/226 (due to isotopes of Br and Cl). A significant fragment ion corresponding to the loss of Br (M-Br)⁺ at m/z 143/145. Another prominent fragment would be the tropylium-like ion at m/z 127/129. |

| Infrared (IR) Spectroscopy | Aromatic C-H stretching (~3050-3100 cm⁻¹). C-H bending in the fingerprint region. C-Br stretching (~500-600 cm⁻¹). C-Cl stretching (~1000-1100 cm⁻¹). C-F stretching (~1200-1300 cm⁻¹). |

Applications in Drug Development

Halogenated benzyl bromides are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[4][5] The introduction of a 2-chloro-3-fluorobenzyl moiety can modulate a molecule's pharmacological properties, including its binding affinity to target proteins, metabolic stability, and bioavailability.

While specific examples of drugs synthesized directly from this compound are not prominently documented, a closely related isomer, 3-chloro-2-fluorobenzyl bromide, is a key intermediate in the synthesis of Elvitegravir , an integrase inhibitor used to treat HIV infection. This highlights the potential of such substituted benzyl bromides in the development of antiviral and other therapeutic agents.

The reactivity of the benzyl bromide allows for its incorporation into various molecular scaffolds, making it a versatile tool for lead optimization in drug discovery programs.

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2]

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive benzyl bromide handle and chloro and fluoro substituents on the aromatic ring allows for the strategic modification of lead compounds to enhance their pharmacological profiles. While detailed experimental data for this specific compound is somewhat limited, established synthetic routes for analogous compounds provide a clear pathway for its preparation. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in the arsenal of medicinal chemists is undeniable. Proper handling and adherence to safety protocols are essential when working with this reactive and potentially hazardous compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzyl bromide from 2-chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-chloro-3-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary method discussed is the free-radical bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data derived from analogous syntheses.

Introduction and Reaction Overview

The conversion of 2-chloro-3-fluorotoluene to this compound is a critical step in the synthesis of more complex molecules in medicinal chemistry. The most common and effective method for this transformation is a free-radical halogenation.[1] This reaction selectively targets the methyl group attached to the aromatic ring (the benzylic position) due to the resonance stabilization of the resulting benzylic radical intermediate.

The reaction proceeds via a free-radical chain mechanism, which can be initiated by UV light or a radical initiator.[1][2] Two primary brominating agents are typically employed for this purpose: molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often the preferred reagent as it provides a low, constant concentration of bromine, which helps to minimize side reactions, such as electrophilic addition to the aromatic ring.[3]

Reaction Mechanism: Free-Radical Bromination

The synthesis proceeds through a classic free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of the bromine source to generate bromine radicals (Br•). This can be achieved by exposing the reaction to heat or, more commonly, UV light. When using N-Bromosuccinimide (NBS), a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically used.[2]

-

Propagation: This stage consists of two key steps that repeat in a cycle.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The newly formed benzylic radical then reacts with a molecule of the bromine source (Br₂ or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

-

-

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Below is a diagram illustrating the logical flow of the free-radical chain mechanism.

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine (Adapted Method)

This protocol is adapted from the synthesis of 2-chloro-4-fluorobenzyl bromide.[4]

Materials and Reagents:

-

2-chloro-3-fluorotoluene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) - Caution: CCl₄ is toxic and a carcinogen. Alternative solvents like cyclohexane or supercritical CO₂ have been explored for similar reactions.[6]

-

200-watt tungsten lamp

Procedure:

-

A solution of 2-chloro-3-fluorotoluene is prepared in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

-

The solution is heated to reflux and irradiated with a 200-watt tungsten lamp.

-

A solution of bromine in carbon tetrachloride is added slowly from the dropping funnel over a period of approximately 3 hours.

-

After the addition is complete, the mixture is maintained at reflux with continued irradiation until the characteristic red-brown color of bromine disappears (approximately 1 hour).

-

The reaction mixture is then cooled to room temperature.

-

The solvent is removed by evaporation under reduced pressure.

-

The residual oil is purified by vacuum distillation to yield this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for Wohl-Ziegler benzylic bromination.[2][3]

Materials and Reagents:

-

2-chloro-3-fluorotoluene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator, e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-fluorotoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Initiation can also be achieved or enhanced with a UV lamp.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

The general workflow for this synthesis is depicted in the diagram below.

Quantitative Data and Yields

The following table summarizes the quantitative data from the synthesis of the analogous compound, 2-chloro-4-fluorobenzyl bromide, which can be used as an estimate for the synthesis of the target molecule.[4]

Table 1: Reactant and Product Quantities for an Analogous Synthesis[4]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 20.0 | 0.138 |

| Bromine | Br₂ | 159.81 | 34.2 (11.0 mL) | 0.214 |

| 2-Chloro-4-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | 18.0 (crude) | ~0.081 |

Table 2: Reaction Conditions and Results for an Analogous Synthesis[4]

| Parameter | Value |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux (~77 °C) |

| Reaction Time | 4 hours |

| Product Purity | ~80% (crude) |

| Boiling Point (Product) | 110-120 °C / 15 mm Hg |

| Approximate Yield | ~58% |

Note: The yield is approximated based on the reported crude product mass and purity.

Safety and Handling

-

2-chloro-3-fluorotoluene: Handle in a well-ventilated area. It is a combustible liquid.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

-

N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. Handle with care in a fume hood.

-

Carbon Tetrachloride (CCl₄): A known carcinogen and is toxic upon inhalation and ingestion. Use in a well-ventilated fume hood is mandatory. Consider using safer alternative solvents.

-

UV Radiation: Protect skin and eyes from exposure to UV light.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-3-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-3-fluorobenzyl bromide (CAS No: 874285-19-5). Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br |

| ~ 7.1 - 7.5 | Multiplet | 3H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 35 | -CH₂Br |

| ~ 115 - 140 | Aromatic carbons |

| ~ 158 - 162 (d, ¹JCF ≈ 250 Hz) | C-F |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 1200 - 1150 | Medium | -CH₂- wag |

| 800 - 750 | Strong | C-Cl stretch |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 222/224/226 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |

| 143/145 | High | [M - Br]⁺ |

| 108 | Medium | [M - Br - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0 to 220 ppm is common, with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Instrumentation: Place the prepared sample in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The analysis is performed on a mass spectrometer, which can be a standalone instrument or coupled with a gas chromatograph (GC-MS) for separation of components.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key feature in identifying fragments containing these atoms.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Analytical workflow for the characterization of this compound.

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While there is no specific SDS available for 2-Chloro-3-fluorobenzyl bromide (CAS 874285-19-5), this guide has been compiled from data on closely related isomers.[1][2][3][4][5][6] It is imperative to handle this chemical with extreme caution and to consult the specific SDS provided by the supplier. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrClF.[7] Like other benzyl bromides, it is expected to be a lachrymator and a corrosive agent. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols associated with this and structurally similar compounds to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on data from related isomers, this compound is anticipated to be a hazardous substance. The following tables summarize the expected hazard classifications.

Table 1: GHS Hazard Classification (Composite from Related Isomers)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[4] |

| Corrosive to metals | 1 | H290: May be corrosive to metals. |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Flammable liquids | 2 or 4 | H225: Highly flammable liquid and vapor. or H227: Combustible liquid.[3] |

Signal Word: Danger[3]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the target compound where available and for closely related isomers.

Table 2: Physical and Chemical Properties

| Property | Value | Source (CAS Number) |

| Molecular Formula | C₇H₅BrClF | This compound (874285-19-5)[7] |

| Molecular Weight | 223.47 g/mol | This compound (874285-19-5)[7] |

| Boiling Point | 65-66 °C / 2 mmHg | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |

| Density | 1.654 g/mL at 25 °C | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |

| Refractive Index | n20/D 1.566 | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |

| Flash Point | 17.8 °C (64.0 °F) - closed cup | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |

| Appearance | White to light yellow crystal powder or liquid | 2-Fluoro-4-chlorobenzyl bromide[1], Benzyl bromide[8] |

| Stability | Stable under normal conditions.[6] | General for related compounds |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2] Ensure adequate ventilation to keep exposure below any established limits.[5]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing.[1] | Inspect gloves prior to use.[1] |

| Respiratory | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK). | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5][6] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][3]

-

Use only non-sparking tools.[1]

-

Take measures to prevent the buildup of electrostatic charge.[2][6]

-

Handle in a well-ventilated place.[1]

Storage Procedures

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2]

-

Store in a corrosive-resistant container with a resistant inner liner.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[3]

-

Store apart from foodstuff containers.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2] |

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Remove all sources of ignition.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleanup: Absorb spillage with an inert material (e.g., dry sand, earth). Collect and arrange for disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, hydrogen fluoride, and hydrogen chloride gas.[5][6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for first aid response to exposure.

Caption: Step-by-step protocol for spill cleanup.

Caption: Hierarchy of controls for chemical safety.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][6] Do not discharge to sewer systems.[1] Contaminated packaging should be treated as the chemical itself.

Conclusion

This compound is a potentially hazardous chemical that requires strict adherence to safety protocols. By understanding its potential hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the supplier-provided SDS for the most accurate and up-to-date information.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. westliberty.edu [westliberty.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-fluorobenzyl bromide (CAS Number: 874285-19-5), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the stability profile of this reagent is critical for ensuring its integrity, minimizing degradation, and guaranteeing reproducible results in research and development.

Core Stability Profile

This compound is a reactive compound, and its stability is influenced by several factors, including temperature, moisture, and light. While specific, publicly available quantitative kinetic data on its degradation is limited, information from safety data sheets for this and structurally similar compounds provides a strong basis for understanding its stability characteristics. The compound is generally stable under recommended storage conditions; however, deviations can lead to degradation, compromising its purity and reactivity.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated place.[3][4][5] Some sources suggest refrigeration at 2-8°C. | Lower temperatures slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[3][4][5] | Protects from moisture and atmospheric contaminants. |

| Light Exposure | Store in a light-resistant container. | Although not always explicitly stated, protection from light is a general best practice for reactive organic halides to prevent photolytic degradation. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

-

Avoid contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5]

-

Prevent the formation of dust and aerosols.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent vigorous reactions.[3]

Factors Influencing Stability and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution and hydrolysis.

Caption: Factors contributing to the degradation of this compound.

The primary degradation pathway is likely hydrolysis of the benzylic bromide, a reactive functional group. This reaction would lead to the formation of 2-chloro-3-fluorobenzyl alcohol and hydrobromic acid. The presence of moisture is a key factor in this process. Elevated temperatures can accelerate this and other potential decomposition reactions.

Illustrative Stability Data

| Condition | Time Point | Assay (%) | Major Degradant (%) |

| 25°C / 60% RH | 0 months | 99.8 | < 0.1 |

| 3 months | 99.5 | 0.2 | |

| 6 months | 99.1 | 0.4 | |

| 12 months | 98.5 | 0.8 | |

| 40°C / 75% RH | 0 months | 99.8 | < 0.1 |

| 1 month | 98.9 | 0.5 | |

| 3 months | 97.5 | 1.2 | |

| 6 months | 95.2 | 2.5 | |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | 0.3 |

| 200 W·h/m² | 99.1 | 0.4 |

RH = Relative Humidity. Data is for illustrative purposes only.

Experimental Protocol for Stability Assessment

A robust stability-indicating method is crucial for assessing the stability of this compound. This typically involves a validated High-Performance Liquid Chromatography (HPLC) method. The following protocol is a representative example based on general principles outlined in the ICH Q1A guideline for stability testing of new drug substances.[6]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity sample of this compound.

-

Instrumentation: A validated HPLC system with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30°C

-

-

Forced Degradation (Stress) Studies:

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by the validated HPLC method.

-

Determine the peak areas of the parent compound and any degradation products.

-

Calculate the percentage of remaining parent compound and the formation of degradants.

-

Caption: A typical workflow for conducting a stability study on a chemical substance.

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is paramount for its successful use in research and drug development. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—and following safe handling practices, researchers can ensure the material's integrity. For critical applications, conducting a formal stability study using a validated, stability-indicating analytical method is strongly recommended to establish a re-test period and to understand the degradation profile under specific environmental conditions.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers a scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This technical guide provides an in-depth overview of the core physical characteristics of this compound, alongside detailed experimental protocols and logical workflows.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 874285-19-5 | [1][2][3] |

| Molecular Formula | C₇H₅BrClF | [1][3] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Density (Predicted) | 1.654 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from similar compounds |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | N/A |

Experimental Protocols

Plausible Synthesis of this compound

A plausible method for the synthesis of this compound involves the free-radical bromination of 2-chloro-3-fluorotoluene. This method is analogous to the synthesis of other substituted benzyl bromides.[4][5][6]

Materials:

-

2-Chloro-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-fluorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent light to initiate the radical chain reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.[7][8][9][10]

Materials:

-

Purified this compound

-

Melting point capillaries

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.[10]

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Experimental Determination of Boiling Point (Under Reduced Pressure)

Given that many benzyl bromides can be sensitive to high temperatures, determining the boiling point under reduced pressure is often preferred to prevent decomposition.

Materials:

-

Purified this compound

-

Small-scale distillation apparatus or a Thiele tube setup

-

Vacuum source and manometer

-

Heating mantle or oil bath

Procedure (Micro-scale distillation):

-

Place a small amount (a few milliliters) of this compound in a small round-bottom flask with a boiling chip.

-

Set up a micro-scale distillation apparatus.

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Gradually apply the vacuum to the desired pressure.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure. It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[11]

Visualizations

Caption: Plausible synthetic workflow for this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 874285-19-5 [m.chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 6. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on 2-Chloro-3-fluorobenzyl bromide

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of 2-Chloro-3-fluorobenzyl bromide, with a specific focus on its solubility characteristics. Due to the limited availability of explicit quantitative solubility data in publicly accessible literature, this guide combines available physical and chemical data with qualitative solubility information inferred from analogous compounds.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| CAS Number | 874285-19-5 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₅BrClF | Santa Cruz Biotechnology[1] |

| Molecular Weight | 223.47 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Density | 1.654 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |

Solubility Profile

Table 2 provides an estimated solubility profile for this compound. It is imperative for researchers to experimentally verify these qualitative assessments for their specific applications.

| Solvent | Expected Solubility | Rationale |

| Water | Low to Insoluble | The presence of a non-polar benzene ring and halogen atoms suggests poor interaction with polar water molecules. Analogous compounds like 2-fluoro-3-methylbenzyl bromide are insoluble in water. |

| Methanol | Soluble | As a polar protic organic solvent, methanol is likely to dissolve the compound. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to solubilize the compound. Benzyl bromide is soluble in ethanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | As a non-polar organic solvent, DCM is expected to be a good solvent for the non-polar aromatic compound. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Toluene | Soluble | The similar aromatic nature of toluene and the compound suggests good solubility. |

| Hexane | Sparingly Soluble to Insoluble | While non-polar, the presence of polar C-Cl and C-F bonds might limit solubility in very non-polar alkanes like hexane. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be present throughout the equilibration period.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another appropriate analytical technique.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizations

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

References

A Comprehensive Technical Guide to 2-Chloro-3-fluorobenzyl bromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive benzylic bromide and electron-withdrawing chloro and fluoro groups on the phenyl ring, makes it a valuable intermediate for the introduction of the 2-chloro-3-fluorobenzyl moiety into a diverse range of molecular architectures. This guide provides an in-depth overview of its chemical identity, synthesis, physicochemical properties, and its notable application in the development of therapeutic agents.

Chemical Identity and Alternate Names

The primary nomenclature for the compound with CAS Number 874285-19-5 is this compound. However, in various chemical suppliers' catalogs and scientific literature, it is frequently listed under its IUPAC-consistent name, 1-(Bromomethyl)-2-chloro-3-fluorobenzene .[1] It is crucial for researchers to recognize these synonyms to ensure accurate identification and procurement of the correct chemical entity.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, are not widely reported for this specific isomer and may be predicted or extrapolated from data on similar compounds.

| Property | Value | Source(s) |

| CAS Number | 874285-19-5 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% (HPLC) | |

| Predicted Density | 1.654 ± 0.06 g/cm³ | |

| Storage Temperature | 2-8°C under inert gas |

Safety Information: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with other benzyl bromides, it is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of the corresponding toluene derivative, 2-chloro-3-fluorotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN), is the standard procedure for this transformation.[2][3]

Protocol: Benzylic Bromination of 2-chloro-3-fluorotoluene

Materials:

-

2-chloro-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-fluorotoluene (1 equivalent) in carbon tetrachloride (a suitable volume to ensure adequate stirring).

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings in a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Application in Drug Development: Synthesis of Elvitegravir

A significant application of a closely related isomer, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[4][5][6] The 3-chloro-2-fluorobenzyl moiety is a key structural component of the final drug molecule. The synthesis involves a Negishi coupling reaction between a quinolone intermediate and the organozinc derivative of 3-chloro-2-fluorobenzyl bromide.[4][7] The following workflow illustrates a key step in this process.

Caption: Workflow for the incorporation of the fluorobenzyl moiety in Elvitegravir synthesis.

This example underscores the importance of substituted benzyl bromides, such as this compound, as key intermediates in the construction of complex, biologically active molecules. The reactivity of the benzylic bromide allows for its strategic introduction into a molecular scaffold, enabling the fine-tuning of a compound's pharmacological properties.

References

- 1. scbt.com [scbt.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 4. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 5. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Alkylation Reactions with 2-Chloro-3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for alkylation reactions utilizing 2-Chloro-3-fluorobenzyl bromide. This versatile reagent serves as a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The introduction of the 2-chloro-3-fluorobenzyl moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile.

Overview of Alkylation Reactions

This compound is a reactive benzyl halide that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon, making it an efficient electrophile for a range of nucleophiles. Common alkylation reactions involving this reagent include N-alkylation of amines, O-alkylation of phenols and alcohols, S-alkylation of thiols, and C-alkylation of active methylene compounds.

General Reaction Scheme

Caption: General schematic of alkylation reactions with this compound.

N-Alkylation Reactions

N-alkylation with this compound is a valuable method for the synthesis of secondary and tertiary amines, as well as N-benzylated heterocyclic compounds. These products are common scaffolds in medicinal chemistry.

Application Note: Synthesis of N-Benzylated Amines and Heterocycles

The introduction of the 2-chloro-3-fluorobenzyl group to an amine or a nitrogen-containing heterocycle can modulate its basicity and lipophilicity, which are critical parameters for drug candidates. The reaction typically proceeds under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine, or sodium hydride. The choice of solvent depends on the solubility of the reactants and the reaction temperature, with acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) being common choices.

Experimental Protocol: N-Alkylation of Piperidine

This protocol describes the N-alkylation of piperidine with 2-chlorobenzyl bromide, a close structural analog of this compound. The conditions can be adapted for the target molecule.

Reaction: To a solution of 3-methyl-2,6-diphenylpiperidine (1.26 g, 0.005 mol) in DMF (15 ml), potassium tert-butoxide (0.67 g, 0.006 mol) was added. The mixture was stirred for 30 minutes, and then 2-chlorobenzyl bromide (0.78 ml, 0.006 mol) was added dropwise. The reaction was stirred overnight. Following an aqueous work-up and extraction with diethyl ether, the product was purified by column chromatography.[1]

Workflow for N-Alkylation

Caption: A typical workflow for the N-alkylation of amines.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Benzyl bromide | K₂CO₃ | CH₃CN | RT | 12 | 95 | General Protocol |

| 3-methyl-2,6-diphenylpiperidine | 2-Chlorobenzyl bromide | KOtBu | DMF | RT | Overnight | Not Specified | [1] |

| Phthalimide | Benzyl chloride | K₂CO₃ | Neat | 190 | 3 | 72-79 | General Protocol |

O-Alkylation Reactions

O-alkylation with this compound is commonly used to synthesize benzyl ethers from alcohols and phenols. Benzyl ethers are valuable as protecting groups in organic synthesis and are also present in many biologically active compounds.

Application Note: Synthesis of Aryl and Alkyl Benzyl Ethers

The synthesis of aryl and alkyl benzyl ethers using this compound is typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile. Weaker bases like potassium carbonate are often sufficient for phenols, while stronger bases such as sodium hydride may be required for less acidic alcohols. The reaction is often performed in polar aprotic solvents like DMF or acetone.

Experimental Protocol: O-Alkylation of 2-Chlorophenol

This protocol is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, where the initial step involves the O-alkylation of a substituted phenol.

Reaction: In a reaction vessel, o-chlorophenol, potassium carbonate, and DMF are combined. 3-Fluorobenzyl bromide is added in portions while maintaining the temperature between 15-25 °C. The reaction is then stirred at 20 °C for 4 hours until the starting material is consumed as monitored by TLC. The reaction mixture is then poured into water, and the resulting precipitate is filtered and dried to yield the product.[2]

Workflow for O-Alkylation

Caption: A standard workflow for the O-alkylation of phenols and alcohols.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorophenol | 3-Fluorobenzyl bromide | K₂CO₃ | DMF | 20 | 4 | Not Specified | [2] |

| 4-Aminophenol | Alkyl halides | K₂CO₃ | Acetone | Reflux | 20 | Good to Excellent | [3] |

S-Alkylation Reactions

S-alkylation of thiols with this compound provides a straightforward route to thioethers (sulfides). Organosulfur compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Application Note: Synthesis of Benzyl Thioethers

The high nucleophilicity of the thiolate anion allows for efficient S-alkylation under mild conditions. The reaction is typically performed in the presence of a base such as potassium carbonate or triethylamine to deprotonate the thiol. Water can often be used as a green solvent for this transformation. An alternative one-pot method involves the reaction of the benzyl bromide with thiourea, followed by in-situ hydrolysis and subsequent reaction with a second electrophile if an unsymmetrical thioether is desired.

Experimental Protocol: Synthesis of (3-fluorobenzyl)(phenyl)sulfane

The following protocol for a closely related substrate can be adapted for this compound.

Reaction: A mixture of CuSO₄·5H₂O (5.0 mg, 10 mol%), a specified ligand (3.1 mg, 10 mol%), 1-(chloromethyl)-3-fluorobenzene (144 mg, 1 mmol, 5 equiv.), and Na₂S₂O₃·5H₂O (248 mg, 1 mmol, 5 equiv.) in H₂O (1 mL) is heated at 80 °C for 2 hours. After cooling to room temperature, thiophenol (35.0 mg, 0.2 mmol, 1 equiv.) is added, and the mixture is stirred for 15 minutes. BF₃·Et₂O (25 μL, 0.2 mmol, 1 equiv.) is then added, and the mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate and purified by flash column chromatography, affording the desired product in 83% yield.[4]

A simpler, more general method involves reacting the thiol and benzyl halide in water with a base. For example, thiophenol (3 mmol), benzyl chloride (3 mmol), and triethylamine (3.2 mmol) in water (2 ml) react at room temperature for 60 minutes to give the corresponding thioether in excellent yield.[5]

Workflow for S-Alkylation

Caption: General workflow for the S-alkylation of thiols.